A Technical Guide to tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: A Cornerstone Building Block in Medicinal Chemistry
A Technical Guide to tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: A Cornerstone Building Block in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, a pivotal chiral building block in modern drug discovery and development. The document delineates its core chemical and physical properties, offers a detailed spectroscopic profile for unambiguous identification, and presents a comprehensive overview of its synthesis and reactivity. By exploring its strategic application in the synthesis of complex pharmaceutical intermediates, this guide serves as an essential resource for researchers and scientists aiming to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Importance of the Pyrrolidinone Core
The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to act as a constrained mimic of peptide bonds and to present substituents in a well-defined three-dimensional orientation. When functionalized at the 3-position with a protected amine, as in tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, it becomes a highly versatile chiral synthon. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while allowing for facile, orthogonal deprotection, making it an ideal intermediate for multi-step synthetic campaigns targeting novel therapeutics.[1][2]
Chemical Identity and Physicochemical Properties
Unambiguous identification is the foundation of reproducible science. The fundamental identifiers and physical properties of this compound are summarized below. It is most commonly available in its chiral forms, (R) and (S), which are critical for stereospecific syntheses.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate | [5] |
| Synonyms | 4-(Boc-amino)pyrrolidin-2-one, Boc-3-amino-gamma-butyrolactam | [5] |
| CAS Number | 1346773-63-4 ((R)-enantiomer) | [4][6] |
| Molecular Formula | C₉H₁₆N₂O₃ | [4][5] |
| Molecular Weight | 200.23 g/mol | [4][5] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥97% (typical commercial grade) | [8][9] |
Note: While the racemic form exists, enantiomerically pure versions are predominantly used in targeted drug synthesis.
Spectroscopic Profile for Structural Verification
Correct structural assignment is paramount. The following section details the expected spectroscopic data, which serve as a fingerprint for the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra for tert-Butyl (5-oxopyrrolidin-3-yl)carbamate are relatively simple and highly informative.
-
¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum will exhibit characteristic signals: a singlet around 1.4 ppm integrating to 9 hydrogens for the sterically shielded tert-butyl group, multiplets for the diastereotopic methylene protons of the pyrrolidinone ring, a multiplet for the chiral proton at the 3-position, and distinct signals for the two N-H protons (one from the lactam and one from the carbamate).[10][11]
-
¹³C NMR (Carbon NMR): The carbon spectrum will show a signal for the nine equivalent methyl carbons of the Boc group around 28 ppm, a signal for the quaternary carbon of the Boc group near 78-80 ppm, signals for the methylene carbons of the lactam ring, a signal for the chiral methine carbon, and two distinct carbonyl signals for the lactam and the carbamate functionalities.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in the molecule. Key vibrational frequencies (cm⁻¹) include:
-
~3300 cm⁻¹: N-H stretching vibrations for both the lactam and carbamate groups.
-
~2980 cm⁻¹: C-H stretching from the aliphatic and tert-butyl groups.
-
~1700-1720 cm⁻¹: A strong C=O stretching band for the Boc-carbamate group.
-
~1660-1680 cm⁻¹: A strong C=O stretching band for the five-membered lactam ring.[12][13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 201.12.[10]
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthetic utility of this building block is derived from the differential reactivity of its two core functional groups: the lactam ring and the Boc-protected amine.
General Synthetic Strategy
The synthesis of chiral 3-amino-pyrrolidin-2-ones often starts from readily available chiral precursors like amino acids (e.g., glutamic acid or aspartic acid) or involves asymmetric synthesis methodologies.[14][15] A common approach involves the cyclization of a suitably protected γ-amino acid derivative.
The diagram below illustrates a generalized workflow for the synthesis of the target compound from a protected amino acid precursor.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 71301758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1346773-63-4 | tert-butyl N-[(3R)-5-oxopyrrolidin-3-yl]carbamate - Synblock [synblock.com]
- 7. rsc.org [rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. appretech.com [appretech.com]
- 10. (R)-tert-butyl 5-oxopyrrolidin-3-ylcarbaMate(1346773-63-4) 1H NMR [m.chemicalbook.com]
- 11. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcr.info [ijcr.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
